(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate
Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate: is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a methylated phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis typically begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The protected amino acid is then coupled with the appropriate phenylpropanoic acid derivative using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).
Methylation: The final step involves the methylation of the carboxylic acid group using reagents like methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The cyano group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.
Major Products Formed:
Oxidation: (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carboxy-2,6-dimethylphenyl)propanoate.
Reduction: (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-aminomethyl-2,6-dimethylphenyl)propanoate.
Substitution: (S)-Methyl 2-amino-3-(4-cyano-2,6-dimethylphenyl)propanoate.
Scientific Research Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate: finds applications across various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, aiding in the development of new therapeutic agents.
Medicine: It is employed in the design and synthesis of drug candidates, particularly those targeting neurological disorders and metabolic diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The Boc-protected amino group plays a crucial role in modulating biological activity, while the cyano and phenyl groups contribute to binding affinity and specificity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate: is unique due to its specific structural features and functional groups. Similar compounds include:
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid: This compound differs by having a carboxamide group instead of a cyano group.
(S)-2-((tert-butoxycarbonyl)amino)-4-(tritylthio)butanoic acid: This compound features a tritylthio group, providing different chemical properties and reactivity.
Properties
IUPAC Name |
methyl (2S)-3-(4-cyano-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-11-7-13(10-19)8-12(2)14(11)9-15(16(21)23-6)20-17(22)24-18(3,4)5/h7-8,15H,9H2,1-6H3,(H,20,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYORTKXZQBJJBT-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131562 | |
Record name | 4-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl-L-phenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227311-10-5 | |
Record name | 4-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl-L-phenylalanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227311-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-2,6-dimethyl-L-phenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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